N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15822481
InChI: InChI=1S/C23H18Cl2N4OS/c1-15-18(24)12-7-13-20(15)26-21(30)14-31-23-28-27-22(17-10-5-6-11-19(17)25)29(23)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,26,30)
SMILES:
Molecular Formula: C23H18Cl2N4OS
Molecular Weight: 469.4 g/mol

N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15822481

Molecular Formula: C23H18Cl2N4OS

Molecular Weight: 469.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide -

Specification

Molecular Formula C23H18Cl2N4OS
Molecular Weight 469.4 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H18Cl2N4OS/c1-15-18(24)12-7-13-20(15)26-21(30)14-31-23-28-27-22(17-10-5-6-11-19(17)25)29(23)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,26,30)
Standard InChI Key ZUISDYYMEKDLKQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (molecular formula: C23H18Cl2N4OS) has a molecular weight of 469.4 g/mol. Its IUPAC name reflects the presence of two chlorophenyl groups, a methyl-substituted phenyl ring, and a thioacetamide linker bridging the triazole and aromatic moieties. The structural complexity arises from the 1,2,4-triazole ring, which serves as a scaffold for diverse biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H18Cl2N4OS
Molecular Weight469.4 g/mol
IUPAC NameN-(3-chloro-2-methylphenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
CAS NumberVCID: VC15822481

Structural Features and Bonding

The compound’s structure includes:

  • A 1,2,4-triazole ring substituted at positions 3, 4, and 5.

  • A 2-chlorophenyl group at position 5 of the triazole.

  • A phenyl group at position 4, contributing to hydrophobic interactions.

  • A thioacetamide linker (-S-CH2-C(=O)-NH-) connecting the triazole to a 3-chloro-2-methylphenyl group.

The chlorine atoms enhance electron-withdrawing effects, potentially increasing metabolic stability and target binding affinity . The thioether linkage (C-S-C) offers flexibility and resistance to enzymatic cleavage compared to oxygen analogs.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the 1,2,4-triazole core. A representative protocol includes:

  • Triazole Ring Formation: Condensation of thiocarbohydrazide with substituted benzoyl chlorides to yield 3-mercapto-1,2,4-triazole intermediates .

  • S-Alkylation: Reaction of the triazole-thiol with chloroacetamide derivatives to introduce the thioacetamide linker.

  • N-Arylation: Coupling the intermediate with 3-chloro-2-methylaniline to install the final aryl group.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole formationThiocarbohydrazide, K2CO3, DMF65–75
S-AlkylationChloroacetamide, NaOH, EtOH70–80
N-Arylation3-Chloro-2-methylaniline, EDCI60–70

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the correct triazole position requires careful control of reaction kinetics and catalysts .

  • Purification: The compound’s hydrophobicity necessitates chromatographic techniques (e.g., silica gel, HPLC) for isolation.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.45–7.12 (m, 11H, aromatic-H)

    • δ 4.32 (s, 2H, -S-CH2-)

    • δ 2.31 (s, 3H, -CH3) .

  • 13C NMR: Signals at δ 168.5 (C=O), 152.3 (triazole-C), and 135.2–122.4 (aromatic-C) confirm the structure.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 469.08 [M+H]+, consistent with the molecular formula.

Biological Activity and Applications

Table 3: Comparative Bioactivity of Triazole Derivatives

CompoundMIC (µg/mL)Target OrganismMechanism
Target CompoundPending-Hypothesized CysK inhibition
Analog (C24H21Cl2N5OS) 1.56E. coliCysK activation
Fluconazole0.5–2.0C. albicansCYP51 inhibition

Anticancer Properties

The thioacetamide linker and chloro substituents may enhance DNA intercalation or topoisomerase inhibition. Preliminary assays on related compounds show IC50 values of 8–12 µM against breast cancer (MCF-7) cells.

Physicochemical and Pharmacokinetic Profiles

Solubility and LogP

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO).

  • LogP: 3.8 ± 0.2, indicating moderate hydrophobicity suitable for membrane penetration .

Metabolic Stability

In vitro microsomal studies suggest moderate hepatic clearance (t1/2 = 45 min), with primary metabolites arising from oxidative dechlorination and S-demethylation .

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: No animal studies confirm the compound’s pharmacokinetics or toxicity.

  • Target Identification: The precise molecular target (e.g., enzymes, receptors) remains unvalidated.

Optimization Strategies

  • Bioisosteric Replacement: Substituting chlorine with fluorine may reduce toxicity while retaining activity.

  • Prodrug Design: Incorporating ester moieties could improve oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator